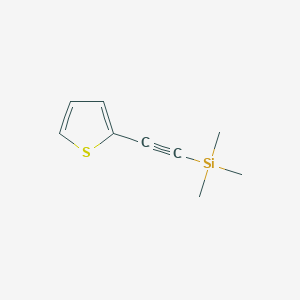
三甲基(噻吩-2-基乙炔基)硅烷
概述
描述
Trimethyl(thiophen-2-ylethynyl)silane is a compound that is structurally related to various silanes that have been studied for their unique bonding characteristics and potential applications in materials science. While the specific compound is not directly discussed in the provided papers, related compounds such as trimethyl(phenylethynyl)silane and trimethylsilylethine have been synthesized and characterized, providing insights into the bonding interactions and molecular structures that may be similar to trimethyl(thiophen-2-ylethynyl)silane .
Synthesis Analysis
The synthesis of related silane compounds involves the use of acetylene, sodium, and chlorotrimethylsilane in anisole to produce trimethylsilylethine. This intermediate can then be converted into a Grignard reagent, which further reacts with various silicon halides to yield compounds with different numbers of trimethylsilylethynyl groups attached to a central silicon atom . The synthesis techniques and purification methods developed for these compounds, including trimethyl(phenyl)silane, are crucial for obtaining high yields and ensuring the individuality of the products, as confirmed by elemental analysis and various spectroscopic studies .
Molecular Structure Analysis
The molecular structure of silane compounds, such as tetrakis(trimethylsilylethynyl)silane, has been determined using single-crystal X-ray diffraction. The central silicon atom typically exhibits a tetrahedral geometry with linear SiC≡CSi linkages. The NMR data for these compounds also provide evidence for π bonding or equivalent interactions between bonded carbon and silicon atoms, with coupling constants that are indicative of the "s" character on carbon .
Chemical Reactions Analysis
The reactivity of silane compounds is of interest for various applications, including the formation of coordination complexes and polymers. For instance, 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene is a precursor for the formation of metal diynes and polyyne polymers, which are valued for their extended π-conjugation and rigid backbones . The chemical reactions involving these silanes are essential for the development of materials with desirable electronic and structural properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds, such as their volatility, thermal stability, and spectral characteristics, are critical for their use in processes like chemical vapor deposition (CVD). Trimethyl(phenyl)silane, for example, has been shown to have sufficient volatility and thermal stability for use as a precursor in CVD processes to produce dielectric films of hydrogenated silicon carbide. The thermodynamic modeling of these compounds allows for the selection of optimal conditions for film deposition .
科学研究应用
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “Trimethyl(thiophen-2-ylethynyl)silane” is used in the synthesis of 2,3-dialkynylthiophene derivatives . These derivatives are important in pharmaceutical and materials science due to their unique electronic properties .
- Methods of Application or Experimental Procedures : The compounds are synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . This method is effective for the synthesis of biologically important heteroaromatic molecules .
- Results or Outcomes : The synthesized compounds were analyzed in silico for their pharmacokinetic parameters, general toxicity, and drug scores . In particular, 3-ethynyl-2-(phenylethynyl)thiophene and 3-ethynyl-2-[(4-methylphenyl)ethynyl]thiophene were found to have relatively high drug scores and low toxicities .
Application in Pharmaceutical Science
- Specific Scientific Field : Pharmaceutical Science .
- Summary of the Application : “Trimethyl(thiophen-2-ylethynyl)silane” is used in the synthesis of 2,3-dialkynylthiophene derivatives . These derivatives are evaluated for their antioxidant activity .
- Methods of Application or Experimental Procedures : The compounds are synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The antioxidant activity of the title compounds were evaluated by five different assays .
- Results or Outcomes : 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene displayed significant reducing and free radical scavenging activities .
安全和危害
Trimethyl(thiophen-2-ylethynyl)silane is a flammable liquid and vapor . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, washing skin thoroughly after handling, and storing in a well-ventilated place .
属性
IUPAC Name |
trimethyl(2-thiophen-2-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBLKNISPLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344435 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)ethynyl]thiophene | |
CAS RN |
40231-03-6 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

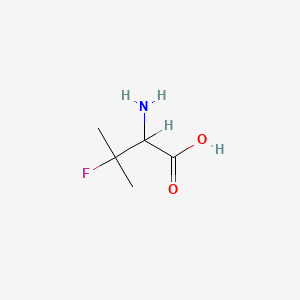
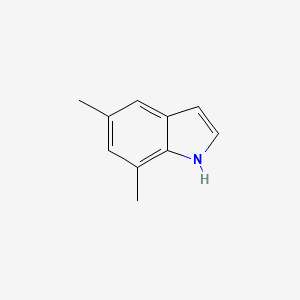
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
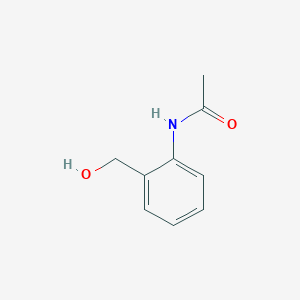
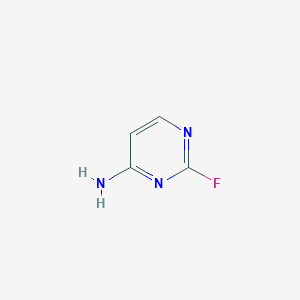
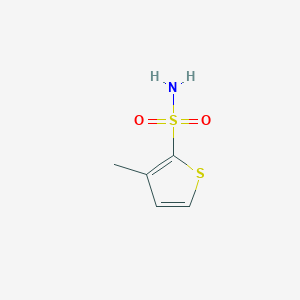
![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)
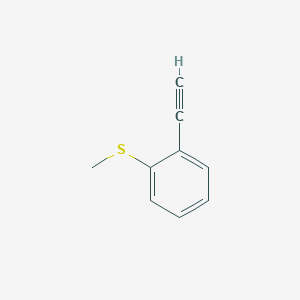
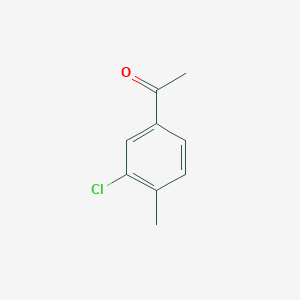
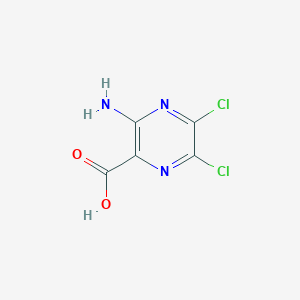
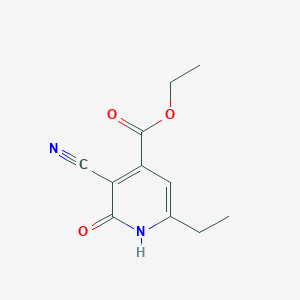
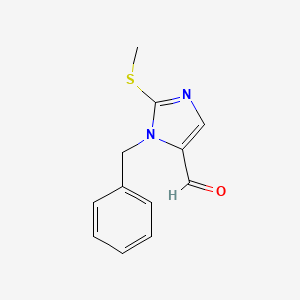
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)